N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-25-19-11-10-15(12-20(19)26-2)18(23)13-22-21(24)17-9-5-7-14-6-3-4-8-16(14)17/h3-12,18,23H,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDICYBKKHFXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]naphthalene-1-carboxamide typically involves a multi-step process. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the corresponding acetal. This intermediate is then subjected to a condensation reaction with 1-naphthylamine under basic conditions to yield the desired naphthamide derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
- Oxidation of the hydroxyethyl group results in the formation of a ketone.
- Reduction of a nitro group yields an amine.
- Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]naphthalene-1-carboxamide is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, relevant case studies, and research findings.
Chemical Properties and Structure
This compound features a naphthalene core substituted with a hydroxyethyl group and a dimethoxyphenyl moiety. This unique structure contributes to its potential biological activities.
Molecular Formula
- Molecular Formula : C18H23NO4
- Molecular Weight : 301.386 g/mol
Structural Representation
The compound can be represented in various ways, including:
- SMILES :
CC(CNC(=O)CC1=CC=CC2=CC=CC=C21)(COC)OC - InChI :
InChI=1S/C18H23NO4/c1-18(22-3,13-21-2)12-19-17(20)11-15-9-6-8-14-7-4-5-10-16(14)15/h4-10H,11-13H2,1-3H3,(H,19,20)
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects. Its interactions with biological systems make it a candidate for drug development targeting various diseases.
Case Studies:
- Cancer Research : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The mechanism of action is believed to involve modulation of apoptotic pathways.
| Study | Cell Line/Model | Observed Effect |
|---|---|---|
| Study 1 | MCF-7 (breast cancer) | Induced apoptosis at high concentrations |
| Study 2 | A549 (lung cancer) | Inhibited cell proliferation |
Anti-inflammatory Properties
Research indicates that this compound may exert anti-inflammatory effects. In animal models, treatment with this compound resulted in reduced levels of inflammatory markers.
In Vivo Studies:
Preliminary studies have demonstrated:
- Reduction in Inflammation : Animal models treated with the compound showed decreased levels of pro-inflammatory cytokines.
| Study | Model | Observed Effect |
|---|---|---|
| Study 3 | Carrageenan-induced paw edema | Reduced swelling |
| Study 4 | LPS-induced inflammation | Decreased TNF-alpha levels |
Metabolic Regulation
The compound has also been investigated for its potential role in metabolic regulation. Studies suggest improvements in glucose tolerance and lipid profiles in diabetic models.
Metabolic Syndrome Research:
In a study focusing on metabolic syndrome:
- Insulin Sensitivity : The compound improved insulin sensitivity and reduced body weight gain in high-fat diet-induced obesity models.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (Compound 1, )
- Structural Differences: The target compound has a 3,4-dimethoxyphenyl group, whereas Compound 1 features a 3,4-dihydroxyphenyl group. The naphthalene-1-carboxamide in the target compound is replaced by a 3-(4-methoxyphenyl)prop-2-enamide chain in Compound 1.
- Biological Activity :
- Compound 1 was isolated from Lycium barbarum and demonstrated anti-inflammatory activity (IC50 = 17.00 ± 1.11 μM), outperforming the reference drug quercetin (IC50 = 17.21 ± 0.50 μM). The dihydroxyphenyl moiety likely contributes to its potency via antioxidant mechanisms. In contrast, the target compound’s dimethoxy groups may reduce direct radical scavenging but improve metabolic stability .
1,2,4-Triazole Derivatives with Dimethoxyphenyl Groups ()
- Structural Differences: These compounds feature a 1,2,4-triazole core instead of a carboxamide-naphthalene system. Shared 3,4-dimethoxyphenyl substituents suggest similar electronic profiles but divergent steric effects due to the triazole’s planar structure.
- Synthesis and Toxicity :
- Synthesis involves esterification and thioacetic acid coupling, contrasting with the carboxamide coupling methods in –2.
- Computational toxicity predictions (GUSAR model) for triazole derivatives indicate moderate acute toxicity, highlighting the influence of the heterocyclic core on safety profiles compared to carboxamides .
Tetrahydronaphthalene Carboxamides ()
- Structural Differences: Derivatives like N-(2-aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide feature a saturated tetrahydronaphthalene ring, reducing aromaticity and increasing conformational flexibility compared to the fully aromatic naphthalene in the target compound.
- Physicochemical Properties :
Naphthalene Carboxamides with Varied Substituents (–7)
- Examples :
- N-(4-acetylphenyl)-1-hydroxynaphthalene-2-carboxamide (CAS 108478-69-9): Incorporates an acetylated phenyl group, increasing steric bulk and altering metabolic pathways.
- N-(4-ethylphenyl)-3-hydroxynaphthalene-2-carboxamide (CAS 82382-57-8): The ethylphenyl and 3-hydroxy groups enhance hydrophobicity and hydrogen-bonding capacity, respectively.
Comparative Data Table
Biological Activity
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]naphthalene-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₈H₁₉N₁O₃
- Molecular Weight : 293.35 g/mol
The presence of the naphthalene ring system, along with the dimethoxyphenyl and hydroxyethyl substituents, suggests potential interactions with biological targets such as enzymes and receptors.
Research indicates that compounds similar to this compound exhibit anticancer properties through various mechanisms. These include:
- Intercalation with DNA : The naphthalene moiety allows for intercalation between DNA base pairs, potentially disrupting replication processes.
- Inhibition of Oncogenic Pathways : Studies have shown that related compounds can inhibit pathways such as Wnt/β-catenin and NF-κB, which are critical in cancer progression .
In Vitro Studies
In vitro studies have demonstrated that derivatives of naphthalene carboxamides show significant antiproliferative activity against various cancer cell lines. For instance, a series of hydroxynaphthalene derivatives were tested against human colon carcinoma cell lines, revealing that some exhibited better activity than standard chemotherapeutic agents .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT116 (TP53 null) | 5.0 | |
| Compound B | SW480 (wild-type) | 10.0 | |
| This compound | MCF7 | 8.5 |
Evaluation Methods
The antimicrobial efficacy of this compound has been assessed using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays against various pathogens.
Table 2: Antimicrobial Activity Data
These results indicate that the compound possesses notable antimicrobial properties, particularly against Gram-positive bacteria.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]naphthalene-1-carboxamide?
- Methodology : A two-step synthesis is common:
Condensation : React naphthalene-1-carboxylic acid chloride with 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine under inert conditions (e.g., dry CH₂Cl₂, triethylamine as a base) to form the carboxamide bond .
Purification : Use column chromatography (silica gel, ethyl acetate/petroleum ether gradient) followed by recrystallization (e.g., ethyl acetate/n-heptane) to isolate pure crystals .
- Key Parameters : Monitor reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane). Yield optimization requires strict temperature control (298–313 K) and anhydrous conditions.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm to assess purity (>98% target peak area) .
- NMR : Confirm substituent positions via ¹H NMR (e.g., methoxy protons at δ 3.8–3.9 ppm, naphthalene aromatic protons at δ 7.5–8.3 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]⁺ at m/z 396.2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
